molecular formula C17H24N2O6 B8206141 tert-ButylN-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate

tert-ButylN-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate

Cat. No.: B8206141
M. Wt: 352.4 g/mol
InChI Key: IFOVDOGISVUJEC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a nitrophenyl group, and a carbamate group. Its chemical formula is C16H24N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-methyl-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-ButylN-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can undergo hydrolysis, releasing active compounds that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-2-nitropropionate
  • Tert-butyl 4-methyl-6-nitrophenol
  • N-tert-butyl-2-methyl-benzamide

Uniqueness

Tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-11-10-12(19(22)23)8-9-13(11)18(14(20)24-16(2,3)4)15(21)25-17(5,6)7/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOVDOGISVUJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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